2-(Pyridin-3-yl)-4,5-dihydrooxazole

Catalog No.
S711209
CAS No.
40055-37-6
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-3-yl)-4,5-dihydrooxazole

CAS Number

40055-37-6

Product Name

2-(Pyridin-3-yl)-4,5-dihydrooxazole

IUPAC Name

2-pyridin-3-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2

InChI Key

FVASBRDDSBRETH-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CN=CC=C2

Synonyms

3-(4,5-Dihydrooxazol-2-yl)pyridine; 3-(2-Oxazolin-2-yl)pyridine;

Canonical SMILES

C1COC(=N1)C2=CN=CC=C2
  • Derivatives and Analogues

    The core structure of 2-(Pyridin-3-yl)-4,5-dihydrooxazole incorporates both a pyridine ring and a dihydrooxazole ring, both of which are commonly found in various biologically active molecules. Researchers could explore synthesizing and evaluating derivatives and analogues of this compound to investigate potential biological activities.

  • Scaffold for Drug Discovery

    The dihydrooxazole ring system has been identified as a promising scaffold for drug discovery due to its diverse range of biological activities, including antibacterial, antifungal, and antitumor properties. 2-(Pyridin-3-yl)-4,5-dihydrooxazole could potentially serve as a starting point for the development of new drugs by modifying its structure to target specific biological processes.

2-(Pyridin-3-yl)-4,5-dihydrooxazole is a heterocyclic compound characterized by the presence of both a pyridine ring and an oxazole ring. Its chemical formula is C₈H₈N₂O, and it has garnered significant interest in medicinal chemistry due to its potential biological activities and utility as a building block for synthesizing more complex molecules. The unique structural features of this compound contribute to its diverse reactivity and biological profile, making it a valuable subject of study in various scientific fields .

, including:

  • Oxidation: This compound can be oxidized to yield various oxazole derivatives.
  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
  • Substitution: The pyridine ring is capable of undergoing electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.
  • Substitution: Reagents like halogens and alkylating agents can be utilized under appropriate conditions .

Major Products Formed

The reactions involving 2-(Pyridin-3-yl)-4,5-dihydrooxazole often yield various substituted oxazole and pyridine derivatives, which may exhibit distinct biological and chemical properties.

Research indicates that 2-(Pyridin-3-yl)-4,5-dihydrooxazole possesses notable biological activities. It has been studied for its potential antimicrobial and antiviral properties. Additionally, derivatives of this compound have shown promise in anticancer and anti-inflammatory applications. The mechanism of action typically involves the compound's interaction with specific molecular targets, such as enzymes and receptors, potentially inhibiting or activating their functions .

The synthesis of 2-(Pyridin-3-yl)-4,5-dihydrooxazole generally involves the cyclization of suitable precursors. A common synthetic route includes:

  • Reaction of 3-pyridinecarboxaldehyde with an amino alcohol: This reaction is facilitated under acidic conditions to form the oxazole ring.
  • Use of dehydrating agents: Agents like phosphorus oxychloride or polyphosphoric acid are often employed to promote cyclization.

In industrial settings, similar synthetic routes may be utilized but optimized for larger scale production, incorporating continuous flow reactors to enhance yield and purity .

2-(Pyridin-3-yl)-4,5-dihydrooxazole finds applications across several domains:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its antimicrobial and antiviral activities.
  • Medicine: Research suggests potential anticancer and anti-inflammatory properties in its derivatives.
  • Industry: It is utilized in developing new materials and as a catalyst in various

Studies on the interactions of 2-(Pyridin-3-yl)-4,5-dihydrooxazole with biological targets reveal its ability to bind with specific enzymes and receptors. This binding can inhibit or activate their functions, which is crucial for its potential therapeutic applications. For instance, certain derivatives may inhibit enzymes involved in cell proliferation, highlighting their anticancer potential .

Several compounds share structural similarities with 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Here are some notable examples:

Compound NameStructureUnique Features
4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoleStructureExhibits strong chiral properties; used as a ligand in asymmetric catalysis .
2-(pyridin-2-ylmethyl)-4,5-dihydrooxazoleStructureKnown for its nucleophilic substitution reactions; different biological activity profile .
2-(pyridin-4-yl)-4,5-dihydrooxazole-Similar reactivity but varies significantly in biological activity due to different substituents on the pyridine ring .

The uniqueness of 2-(Pyridin-3-yl)-4,5-dihydrooxazole lies in its specific structural arrangement that allows for diverse reactivity patterns while maintaining significant biological activity compared to its analogs. This distinctiveness makes it a valuable compound for further research in medicinal chemistry and related fields .

XLogP3

0.4

Wikipedia

Pyridine, 3-(4,5-dihydro-2-oxazolyl)-

Dates

Last modified: 08-15-2023

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